(1R)-1-(2-fluorophenyl)but-3-yn-1-ol

Asymmetric Synthesis Building Block Chiral Alcohol

(1R)-1-(2-fluorophenyl)but-3-yn-1-ol (CAS 355806-87-0) is a chiral homopropargyl alcohol featuring a (2-fluorophenyl) group attached to a but-3-yn-1-ol backbone. The compound, with a molecular weight of 164.18 g/mol and a PSA of 20.23 Ų, is primarily cited as a synthetic intermediate due to its reactive alkyne and chiral alcohol functionalities.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
Cat. No. B13418296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2-fluorophenyl)but-3-yn-1-ol
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC#CCC(C1=CC=CC=C1F)O
InChIInChI=1S/C10H9FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7,10,12H,5H2/t10-/m1/s1
InChIKeyARYQDLHORJOYPG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(2-Fluorophenyl)but-3-yn-1-ol: Chiral Building Block Procurement Insight


(1R)-1-(2-fluorophenyl)but-3-yn-1-ol (CAS 355806-87-0) is a chiral homopropargyl alcohol featuring a (2-fluorophenyl) group attached to a but-3-yn-1-ol backbone . The compound, with a molecular weight of 164.18 g/mol and a PSA of 20.23 Ų, is primarily cited as a synthetic intermediate due to its reactive alkyne and chiral alcohol functionalities . However, a search of primary literature and authoritative databases reveals a notable absence of published, quantitative data comparing its performance against close structural analogs, making direct, evidence-based procurement differentiation currently impossible [1].

Risks of Substituting (1R)-1-(2-Fluorophenyl)but-3-yn-1-ol with Generic Analogs


The simple substitution of (1R)-1-(2-fluorophenyl)but-3-yn-1-ol with a racemic mixture, a regioisomer, or an analogue with a different halogen substitution pattern is highly inadvisable without specific validation. The unique (R)-configuration at the propargylic carbon can dramatically alter the 3D spatial arrangement, potentially leading to failure in chiral recognition, divergent reaction outcomes in asymmetric synthesis, or a complete loss of biological activity if the molecule serves as a pharmacophoric intermediate . The 2-fluorophenyl group introduces specific electronic and steric properties distinct from its 4-fluorophenyl or chlorophenyl isomers, which can affect binding affinity and metabolic stability [1]. Without empirical comparative data, any substitution carries an unquantifiable and high risk of irreproducibility.

Quantitative Differentiation Evidence for (1R)-1-(2-Fluorophenyl)but-3-yn-1-ol


No Published Direct Comparative Data Found Against Key Analogs

A comprehensive search of the scientific and patent literature has yielded zero high-strength evidence (direct head-to-head, cross-study comparable, or strong class-level inference) required for the 'Evidence_Items' section. No assays were found that quantitatively compare the target compound's reactivity, selectivity, potency, or any other measurable parameter against its closest analogs (e.g., (S)-enantiomer, 4-(2-fluorophenyl) isomer, or 1-phenylbut-3-yn-1-ol) [1]. Therefore, this section cannot be populated as per the strict evidence admission rules.

Asymmetric Synthesis Building Block Chiral Alcohol

Application Scenarios for (1R)-1-(2-Fluorophenyl)but-3-yn-1-ol Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis

Without comparative data, the compound's primary application is as a research building block where the specific (R)-configuration and 2-fluorophenyl motif are theoretically required for creating chirality and fluorine-mediated electronic effects. Its utility is inferred from general class behavior of chiral homopropargyl alcohols in the Nozaki-Hiyama propargylation of aldehydes [1], but direct performance data for this specific compound is absent.

Intermediate in Agrochemical or Pharmaceutical Research

The terminal alkyne and chiral alcohol present potential sites for further functionalization (e.g., click chemistry, esterification, oxidation) . The compound could serve as a probe or intermediate in the early-stage discovery of fluorinated bioactive molecules, but its selection must be based on a project-specific hypothesis rather than proven, published differentiation .

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